N-(2-Furoyl)leucine

Descripción

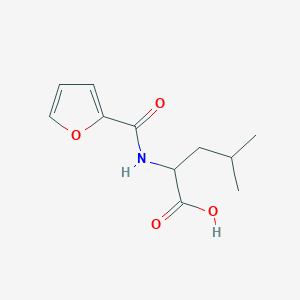

Structure

3D Structure

Propiedades

IUPAC Name |

2-(furan-2-carbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBURZIESWDWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309116 | |

| Record name | N-(2-Furanylcarbonyl)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361143-17-0 | |

| Record name | N-(2-Furanylcarbonyl)leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361143-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Furanylcarbonyl)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of N-(2-Furoyl)leucine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Furoyl)leucine is a derivative of the essential amino acid L-leucine, characterized by the attachment of a 2-furoyl group to the amino group of leucine. This modification imparts unique chemical characteristics that may influence its biological activity, particularly in pathways sensitive to leucine levels, such as the mTOR signaling cascade. This technical guide provides a detailed overview of the known chemical properties, putative synthesis and analysis methodologies, and the hypothesized biological role of this compound, serving as a foundational resource for further research and development.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively available in the public domain. The following tables summarize computed data for this compound and experimental data for the closely related compound, N-(2-Furoyl)glycine, for comparative purposes.

Table 1: Physicochemical Properties of this compound (Computed)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄ | PubChem[1] |

| Molecular Weight | 225.24 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 225.100108 g/mol | PubChem[1] |

| Topological Polar Surface Area | 79.5 Ų | PubChem[1] |

Table 2: Experimental Properties of N-(2-Furoyl)glycine

| Property | Value | Source |

| Physical Description | Solid | PubChem[2] |

| Melting Point | 163 - 165 °C | PubChem[2] |

| Solubility | 31.7 mg/mL in water | PubChem[2] |

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound involves the acylation of L-leucine with 2-furoyl chloride.

Materials:

-

L-leucine

-

2-Furoyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution of L-leucine: Dissolve L-leucine in an aqueous solution of sodium bicarbonate (e.g., 1 M). The bicarbonate solution acts as a base to neutralize the HCl generated during the reaction.

-

Acylation: Cool the L-leucine solution in an ice bath. Add a solution of 2-furoyl chloride in a water-immiscible organic solvent, such as dichloromethane, dropwise with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature to minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove unreacted base) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

DOT Representation of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

2.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the furoyl group has strong absorbance (around 254 nm).

-

Method Validation: The method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines[3].

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation. Predicted chemical shifts can be estimated, but experimental verification is crucial. For comparison, the experimental ¹H NMR data for N-(2-Furoyl)glycine in water at pH 7.0 shows characteristic peaks for the furoyl and glycine moieties[2].

2.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Biological Activity and Signaling Pathways

While no direct studies on the biological activity of this compound have been identified, its structural component, L-leucine, is a well-known activator of the mechanistic target of rapamycin (mTOR) signaling pathway[4][5]. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Hypothesized Role in mTOR Signaling

It is hypothesized that this compound, after potential cellular uptake and enzymatic cleavage of the furoyl group to release leucine, could activate the mTOR pathway. The released leucine would then contribute to the intracellular amino acid pool, a key signal for mTORC1 activation.

DOT Representation of the Hypothesized mTOR Activation:

Caption: Hypothesized activation of the mTOR pathway by this compound.

Conclusion

This compound presents an interesting molecule for further investigation due to the combination of the biologically active leucine moiety with a furoyl group. While specific experimental data is currently lacking, this guide provides a framework for its synthesis, analysis, and potential biological evaluation. Future research should focus on obtaining empirical data for its physicochemical properties and investigating its effects on cellular signaling pathways, particularly the mTOR cascade, to unlock its potential applications in drug development and biomedical research.

References

- 1. Furoyl-Leucine | C11H15NO4 | CID 774282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Furoyl)Glycine | C7H7NO4 | CID 21863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]

- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-Furoyl)leucine: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(2-Furoyl)leucine, a derivative of the essential amino acid leucine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis of novel amino acid derivatives and their potential biological applications.

Introduction

N-acyl amino acids are a diverse class of molecules that play significant roles in various biological processes. The acylation of amino acids can modify their physicochemical properties, such as lipophilicity and membrane permeability, and can impart novel biological activities. Leucine, a branched-chain amino acid, is known for its role in protein synthesis and metabolic regulation. The introduction of a 2-furoyl group, a five-membered aromatic ring containing an oxygen atom, can introduce unique structural and electronic features, potentially leading to interesting pharmacological properties. This guide outlines a detailed protocol for the synthesis of this compound and the analytical methods for its thorough characterization.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the N-acylation of L-leucine with 2-furoyl chloride. A common and robust method for this transformation is the Schotten-Baumann reaction, which is performed under basic aqueous conditions.

Experimental Protocol: Schotten-Baumann Reaction

Materials:

-

L-Leucine

-

2-Furoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

-

Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution of L-Leucine: Dissolve L-leucine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents) in a flask equipped with a magnetic stirrer. The reaction should be cooled in an ice bath to maintain a temperature of 0-5 °C.

-

Acylation: While vigorously stirring the cooled leucine solution, slowly add 2-furoyl chloride (1.1 equivalents) dropwise. The temperature should be carefully monitored and maintained below 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, and then let it warm to room temperature and stir for another 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification: Once the reaction is complete, cool the mixture again in an ice bath and acidify it to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. The product, this compound, should precipitate out of the solution as a solid.

-

Isolation and Purification:

-

If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and then dried.

-

If the product separates as an oil or remains in solution, it can be extracted with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a product of high purity.

Synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected data from key analytical techniques. These values are predicted based on the structure and data from the closely related analog, N-(2-Furoyl)glycine.

| Analytical Technique | Expected Observations |

| Appearance | White to off-white solid |

| Melting Point (°C) | Expected to be a sharp melting point, likely in the range of 150-180 °C. |

| ¹H NMR | - Signals corresponding to the isobutyl group of leucine (doublet and multiplet).- A multiplet for the α-proton of the leucine backbone.- Signals for the three protons on the furan ring.- A doublet for the amide proton.- A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Resonances for the carbons of the isobutyl group.- A signal for the α-carbon of the leucine backbone.- Resonances for the carbons of the furan ring.- A signal for the amide carbonyl carbon.- A signal for the carboxylic acid carbonyl carbon. |

| Infrared (IR) Spectroscopy (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (approx. 3300-2500 cm⁻¹).- N-H stretch from the amide (approx. 3300 cm⁻¹).- C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹).- C=O stretch from the amide (Amide I band, approx. 1650 cm⁻¹).- N-H bend from the amide (Amide II band, approx. 1550 cm⁻¹).- Signals characteristic of the furan ring. |

| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of this compound (C₁₁H₁₅NO₄, MW: 225.24 g/mol ).- Characteristic fragmentation patterns. |

Potential Biological Activity and Applications

While the specific biological activities of this compound are not yet extensively documented, related N-acyl amino acids have shown significant therapeutic potential. For instance, N-acetyl-L-leucine has demonstrated promise in the treatment of neurological disorders.[1][2] The acetylation of leucine alters its cellular uptake, switching from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[3][4] This change in transport mechanism may lead to different pharmacokinetic and pharmacodynamic properties.

The introduction of the furoyl group may influence the molecule's interaction with biological targets. Furan-containing compounds are present in numerous pharmaceuticals and exhibit a wide range of biological activities. Therefore, this compound could be a valuable candidate for screening in various therapeutic areas, including neurodegenerative diseases, metabolic disorders, and as an antimicrobial or anticancer agent.

Altered cellular uptake of N-acetyl-L-leucine.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The described synthetic protocol is robust and adaptable, and the expected characterization data will aid in the verification of the synthesized compound. The potential for this compound to exhibit interesting biological activities, based on the properties of related molecules, makes it a compelling target for further investigation in drug discovery and development. Researchers are encouraged to use this guide as a starting point for their own studies into this and other novel N-acyl amino acid derivatives.

References

- 1. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylation turns leucine into a drug by membrane transporter switching - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of N-(2-Furoyl)leucine in Metabolic Pathways: A Review of Component Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the metabolic roles of the amino acid Leucine and, to a lesser extent, 2-Furoic acid as separate entities. However, there is a significant lack of available data and scholarly articles detailing the specific biological role, metabolic pathways, or mechanism of action for the combined molecule, N-(2-Furoyl)leucine. This guide, therefore, summarizes the known functions of its constituent parts to provide a foundational understanding, while highlighting the current knowledge gap regarding the title compound.

Introduction to this compound

This compound is a chemical compound that structurally combines 2-Furoic acid and the essential branched-chain amino acid, Leucine. While its specific biological functions remain uncharacterized in published research, an analysis of its components can offer potential insights into its hypothetical metabolic activities. This document will explore the well-documented roles of Leucine in cellular signaling and protein synthesis, and the reported effects of 2-Furoic acid on lipid metabolism.

The Biological Role of 2-Furoic Acid

2-Furoic acid, a derivative of furan, has been investigated for its effects on lipid metabolism. Studies in animal models suggest a potential hypolipidemic effect.

Table 1: Quantitative Effects of 2-Furoic Acid on Lipid Metabolism in Rats

| Parameter | Effect | Reference |

|---|---|---|

| Serum Cholesterol | Significantly reduced | [1] |

| Serum Triglycerides | Significantly reduced | [1] |

| ATP citrate lyase activity (liver and small intestine) | Lowered | [1] |

| Acetyl CoA synthetase activity (liver and small intestine) | Lowered | [1] |

| Acyl CoA cholesterol acyl transferase activity (liver and small intestine) | Lowered | [1] |

| sn-glycerol 3-phosphate acyl transferase activity (liver and small intestine) | Lowered | [1] |

| Phosphatidylate phosphohydrolase activity (liver and small intestine) | Lowered | [1] |

| Heparin induced lipoprotein lipase activity | Lowered |[1] |

Experimental Protocols:

-

Hypolipidemic Effect Assessment in Sprague-Dawley Rats: The hypolipidemic effects of 2-furoic acid were evaluated in male Sprague-Dawley rats. The compound was administered to the animals, and subsequent measurements of serum cholesterol and triglyceride levels were performed. Additionally, the activities of key enzymes involved in lipid metabolism, such as ATP citrate lyase and acetyl CoA synthetase, were assayed in liver and small intestine homogenates.[1]

The Central Role of Leucine in Metabolic Regulation

Leucine is a critical regulator of protein and energy metabolism. Its most well-documented role is the activation of the mammalian target of rapamycin (mTOR) signaling pathway, a central controller of cell growth and protein synthesis.[2][3]

Leucine and the mTORC1 Signaling Pathway:

Leucine acts as a key signaling molecule that indicates amino acid availability to the cell.[4] Ingestion of leucine potently stimulates the mTOR complex 1 (mTORC1), leading to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] This cascade of events promotes the initiation of protein synthesis.[5]

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Protocols:

-

Muscle Protein Synthesis Measurement: A common method to quantify muscle protein synthesis (MPS) involves the infusion of stable isotope-labeled amino acids (e.g., ³H-leucine) in human participants. Muscle biopsies are taken before and after an intervention (e.g., leucine consumption) to measure the incorporation of the labeled amino acid into muscle proteins over time.[6][7][8]

-

Western Blotting for Signaling Protein Phosphorylation: To assess the activation of signaling pathways like mTORC1, researchers use Western blotting. Muscle or cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated (active) forms of proteins like mTOR, S6K1, and 4E-BP1.[3]

Hypothetical Roles and Future Directions

Given the distinct bioactivities of its components, this compound could potentially exhibit a hybrid of their functions. It is conceivable that the molecule could influence both lipid metabolism, due to the 2-furoic acid moiety, and protein synthesis, via the leucine component. However, the furoyl group's attachment to the leucine's amino group could significantly alter its recognition by cellular machinery, such as amino acid transporters and the mTOR pathway's sensing mechanisms.

Logical Relationship Diagram:

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. advances.nutrition.org [advances.nutrition.org]

- 5. researchgate.net [researchgate.net]

- 6. Study identifies molecule that stimulates muscle-building – News Bureau [news.illinois.edu]

- 7. Leucine or carbohydrate supplementation reduces AMPK and eEF2 phosphorylation and extends postprandial muscle protein synthesis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N-(2-Furoyl)leucine: A Technical Guide to Its Synthesis, Characterization, and Putative Biological Context

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Furoyl)leucine is a derivative of the essential amino acid leucine, characterized by the attachment of a furoyl group to its amino terminus. While the natural occurrence of this compound is not documented in publicly available scientific literature, its synthesis and chemical properties are of interest to researchers in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and detailed protocols for its characterization. Furthermore, this guide explores the natural occurrence and biological significance of a closely related compound, N-(2-Furoyl)glycine, to offer a putative biological context for N-(2-furoyl) amino acids.

Discovery and Natural Occurrence: An Evidence Gap

Extensive searches of scientific databases and natural product repositories have not yielded any direct evidence for the discovery or natural occurrence of this compound. This suggests that this compound is likely a synthetic compound or a yet-to-be-discovered natural product of very limited distribution.

In contrast, the related compound, N-(2-Furoyl)glycine, is a known human metabolite.[1][2] It is formed from the consumption of foods containing furan derivatives, which are often generated during the heat treatment of carbohydrates.[2] The presence of N-(2-Furoyl)glycine in human urine indicates a metabolic pathway for the conjugation of furoic acid with amino acids.[2] While this provides a precedent for the existence of N-(2-furoyl) amino acids in biological systems, the specific natural occurrence of the leucine analogue remains unconfirmed.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of L-leucine with 2-furoic acid or its activated derivatives. A general and efficient method involves the use of coupling agents commonly employed in peptide synthesis.

General Synthesis Workflow

The synthesis can be conceptualized in the following workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound:

-

Materials: L-Leucine, 2-Furoic acid, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dimethylformamide (DMF), Dichloromethane (CH2Cl2), Sodium bicarbonate (NaHCO3) solution, Hydrochloric acid (HCl) solution, Anhydrous magnesium sulfate (MgSO4).

-

Procedure: a. Dissolve L-leucine and 2-furoic acid in DMF. b. Add HOBt to the solution. c. Cool the reaction mixture in an ice bath and add DCC. d. Stir the reaction mixture at room temperature overnight. e. Filter the reaction mixture to remove the dicyclohexylurea precipitate. f. Dilute the filtrate with CH2Cl2 and wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine. g. Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure. h. Purify the crude product by recrystallization or column chromatography to yield this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C11H15NO4 | PubChem |

| Molecular Weight | 225.24 g/mol | PubChem |

| IUPAC Name | (2S)-2-(furan-2-carboxamido)-4-methylpentanoic acid | PubChem |

| CAS Number | Not available | |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| XLogP3 | 1.9 | PubChem |

Characterization Protocols

The structural elucidation and confirmation of this compound can be achieved using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group of the leucine moiety, the alpha-proton of the amino acid, and the protons of the furan ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the amide and carboxylic acid groups, the carbons of the furan ring, and the carbons of the leucine side chain.

A general protocol for NMR analysis would involve dissolving the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and acquiring 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS would be used to determine the accurate mass of the molecular ion, confirming the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): MS/MS analysis will provide characteristic fragmentation patterns, including the loss of the furanoyl group and fragmentation of the leucine side chain, which can be used for structural confirmation.

A standard protocol would involve dissolving the sample in a suitable solvent (e.g., methanol/water with formic acid) and analyzing it by liquid chromatography coupled to a high-resolution mass spectrometer (LC-HRMS).

Biological Context: Insights from N-(2-Furoyl)glycine

While the biological role of this compound is unknown, the study of N-(2-Furoyl)glycine provides a framework for its potential metabolic origin and significance.

Formation of N-(2-Furoyl)glycine

N-(2-Furoyl)glycine is formed in the human body through the detoxification of 2-furoic acid, a compound derived from the thermal degradation of sugars in food.[2] The metabolic pathway involves the conjugation of 2-furoic acid with glycine.

Caption: Metabolic formation of N-(2-Furoyl)glycine from dietary precursors.

This metabolic process suggests that if this compound were to be found in a biological system, it could potentially be formed through a similar conjugation mechanism involving 2-furoic acid and leucine.

Conclusion and Future Directions

This compound remains a compound of synthetic interest with no confirmed natural origin. This technical guide provides a foundational understanding of its synthesis and characterization, which is crucial for its potential application in drug discovery and development. The established presence of the related N-(2-Furoyl)glycine as a human metabolite suggests that the N-(2-furoyl) moiety can be processed by biological systems.

Future research could focus on screening natural product libraries for the presence of this compound and other N-(2-furoyl) amino acids. Investigating the biological activities of synthetic this compound could also unveil potential therapeutic applications. A deeper understanding of the metabolic pathways involved in the formation and degradation of N-(2-furoyl) amino acids will be vital for assessing their toxicological and pharmacological profiles.

References

N-(2-Furoyl)leucine: A Technical Guide to its Predicted Mechanism of Action in Cellular Models

Disclaimer: As of late 2025, dedicated research on the specific mechanism of action of N-(2-Furoyl)leucine in cellular models is not available in the public domain. This guide, therefore, presents a hypothesized mechanism based on the well-established cellular activities of its parent molecule, L-leucine. The experimental protocols and quantitative data are representative of those used to study L-leucine and are provided as a framework for the investigation of this compound.

Introduction

This compound is a derivative of the essential branched-chain amino acid, L-leucine. Leucine is a critical regulator of protein synthesis and cell growth, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4][5] The addition of a 2-furoyl group to the leucine molecule may influence its transport, metabolism, and interaction with cellular sensors, potentially modulating the canonical leucine signaling cascade. This document outlines the predicted mechanism of action of this compound, drawing parallels with L-leucine's function, and provides a comprehensive guide for its investigation in cellular models.

Core Predicted Mechanism: Activation of the mTORC1 Signaling Pathway

The central hypothesis is that this compound, once inside the cell, mimics the action of L-leucine to activate the mTORC1 pathway, a master regulator of cell growth and metabolism.[6][7] This pathway is crucial for the control of protein synthesis, and its activation is a key event in anabolic processes.

The activation of mTORC1 by leucine is a multi-step process that occurs at the lysosomal surface.[5][6][8] It is predicted that this compound will follow a similar activation cascade:

-

Cellular Entry: this compound is expected to enter the cell via amino acid transporters, although the specific transporters may differ from those of L-leucine due to the furoyl group's steric and chemical properties.

-

Sensing by Sestrin2: Inside the cell, L-leucine is sensed by the protein Sestrin2.[9] It is hypothesized that this compound will also bind to Sestrin2, causing a conformational change.

-

GATOR2 Disinhibition: The binding of leucine (or predictedly this compound) to Sestrin2 leads to the dissociation of the Sestrin2-GATOR2 inhibitory complex.[9] This relieves the inhibition of GATOR2.

-

Rag GTPase Activation: GATOR2, now active, inhibits the GATOR1 complex, which is a GTPase-activating protein (GAP) for the RagA/B GTPases. This leads to the accumulation of RagA/B in its GTP-bound state.

-

mTORC1 Translocation: The GTP-bound RagA/B heterodimer recruits mTORC1 to the lysosomal surface.[10]

-

mTORC1 Activation by Rheb: At the lysosome, the mTORC1 complex is brought into proximity with the Rheb GTPase, which is the ultimate activator of mTORC1 kinase activity.

-

Downstream Phosphorylation: Activated mTORC1 then phosphorylates its key downstream targets, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[1][4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted signaling pathway of this compound and a typical experimental workflow for its investigation.

Caption: Predicted this compound signaling pathway via mTORC1.

Caption: Experimental workflow for investigating this compound's cellular action.

Quantitative Data

The following tables summarize the kind of quantitative data that would be expected from experiments investigating the effects of this compound on mTORC1 signaling, based on typical results observed with L-leucine.

Table 1: Phosphorylation of Key mTORC1 Pathway Proteins

| Treatment | p-mTOR (Ser2448) (Fold Change vs. Starved) | p-S6K1 (Thr389) (Fold Change vs. Starved) | p-4E-BP1 (Thr37/46) (Fold Change vs. Starved) |

| Starved (Vehicle) | 1.0 | 1.0 | 1.0 |

| L-Leucine (5 mM) | 3.5 ± 0.4 | 4.2 ± 0.5 | 2.8 ± 0.3 |

| This compound (1 mM) | To be determined | To be determined | To be determined |

| This compound (5 mM) | To be determined | To be determined | To be determined |

| This compound (10 mM) | To be determined | To be determined | To be determined |

Data are presented as mean ± SEM. Fold change is normalized to the starved control group. This is a representative table; actual results for this compound need to be experimentally determined.

Table 2: mTORC1 Kinase Activity and Protein Synthesis Rate

| Treatment | mTORC1 Kinase Activity (Relative Units) | Protein Synthesis Rate (% of Control) |

| Starved (Vehicle) | 100 ± 12 | 65 ± 8 |

| L-Leucine (5 mM) | 320 ± 25 | 150 ± 15 |

| This compound (5 mM) | To be determined | To be determined |

Data are presented as mean ± SEM. This is a representative table; actual results for this compound need to be experimentally determined.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying L-leucine's effect on mTORC1 signaling.

Protocol 1: Cell Culture, Starvation, and Treatment

-

Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. To induce differentiation into myotubes, confluent myoblasts are switched to DMEM with 2% horse serum for 4-6 days.

-

Amino Acid Starvation: Differentiated myotubes are washed twice with Dulbecco's Phosphate-Buffered Saline (DPBS) and then incubated in amino acid-free DMEM or DPBS for 2 hours to synchronize the cells and reduce basal mTORC1 activity.[11]

-

Treatment: After starvation, the medium is replaced with treatment media containing either vehicle (control), L-leucine (as a positive control, e.g., 5 mM), or varying concentrations of this compound. Cells are incubated for specified time points (e.g., 15, 30, 60 minutes).

Protocol 2: Western Blotting for Phosphoprotein Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Lysates are clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Protein concentration in the supernatant is determined using a BCA protein assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: Membranes are incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of mTOR, S6K1, and 4E-BP1.

-

Detection: After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of phosphorylated to total protein is calculated to determine the extent of activation.

Protocol 3: In Vitro mTORC1 Kinase Assay

-

Immunoprecipitation of mTORC1: Cell lysates are incubated with an anti-mTOR or anti-Raptor antibody and protein A/G agarose beads overnight at 4°C to immunoprecipitate the mTORC1 complex.[11]

-

Kinase Reaction: The immunoprecipitates are washed extensively and then incubated in a kinase buffer containing ATP and a purified, recombinant, inactive substrate such as 4E-BP1. The reaction is carried out for 30 minutes at 30°C.

-

Analysis: The reaction is stopped by adding SDS-PAGE sample buffer. The phosphorylation of the substrate (e.g., p-4E-BP1) is analyzed by Western blotting.

Conclusion

While direct experimental evidence is pending, the structural similarity of this compound to L-leucine provides a strong rationale for hypothesizing its mechanism of action through the mTORC1 signaling pathway. The provided framework of signaling events, quantitative benchmarks, and detailed experimental protocols serves as a comprehensive guide for researchers and drug development professionals to systematically investigate the cellular and molecular effects of this novel compound. Future studies should focus on validating this predicted mechanism, determining the potency and efficacy of this compound relative to L-leucine, and exploring any unique or off-target effects conferred by the 2-furoyl moiety.

References

- 1. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 2. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]

- 3. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Dynamics of mTORC1 activation in response to amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino Acids Activate Mammalian Target of Rapamycin Complex 2 (mTORC2) via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of N-(2-Furoyl)leucine: A Theoretical Framework for Future Research

Disclaimer: This document provides a theoretical framework for the potential therapeutic applications of N-(2-Furoyl)leucine. As of the time of this writing, there is a significant lack of published preclinical and clinical data specifically for this compound. The information presented herein is extrapolated from the known biological roles of its constituent moieties, leucine and the furoyl group, and by analogy to the related, well-studied compound N-acetyl-l-leucine. This guide is intended for researchers, scientists, and drug development professionals to highlight potential avenues of investigation.

Introduction

This compound is an N-acyl-alpha amino acid derivative.[1][2] It consists of the essential amino acid L-leucine, to which a furoyl group is attached via an amide bond. While the specific biological activities of this compound have not been extensively studied, the well-documented roles of leucine in cellular metabolism and signaling provide a strong foundation for hypothesizing its potential therapeutic applications.

Leucine is a branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and metabolic regulation.[3][4] It is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[4][5] Furthermore, derivatives of leucine, such as N-acetyl-l-leucine, are being actively investigated for the treatment of neurodegenerative diseases.[6] The addition of a furoyl group may alter the pharmacokinetic and pharmacodynamic properties of leucine, potentially offering novel therapeutic opportunities. Furoylglycine, a related compound, has been identified as a human metabolite.[7][8]

This technical guide will explore the hypothetical therapeutic applications of this compound based on the known functions of leucine and related compounds. We will propose potential mechanisms of action, outline hypothetical experimental protocols to test these hypotheses, and provide a framework for future research.

Hypothesized Therapeutic Areas and Mechanisms of Action

Based on the known properties of leucine and the furoyl chemical group, this compound could be investigated for the following therapeutic applications:

-

Sarcopenia and Muscle Wasting Disorders: Leucine is a well-established stimulator of muscle protein synthesis.[3] By acting as a signaling molecule, it can enhance the anabolic processes in skeletal muscle. It is hypothesized that this compound, upon intracellular hydrolysis to release leucine, could serve as a pro-drug for targeted leucine delivery, potentially with improved stability or bioavailability.

-

Metabolic Disorders: Leucine metabolism is interconnected with glucose homeostasis.[9] It can influence insulin signaling and glucose uptake in peripheral tissues. The therapeutic potential of this compound in conditions like type 2 diabetes could be explored, focusing on its effects on insulin sensitivity and glucose metabolism.

-

Neurodegenerative Diseases: The related compound, N-acetyl-l-leucine, has shown promise in treating certain neurological disorders.[6] The mechanism is thought to involve the modulation of neuronal metabolism and membrane stability. It is conceivable that this compound could exert similar neuroprotective effects.

Proposed Signaling Pathway

The primary hypothesized mechanism of action for this compound revolves around the mTOR signaling pathway, a key regulator of protein synthesis. Upon cellular uptake and potential hydrolysis, the released leucine would activate mTORC1, leading to the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade ultimately results in increased mRNA translation and protein synthesis.

Hypothesized mTOR signaling pathway activation by this compound.

Framework for Preclinical Evaluation: Illustrative Experimental Protocols

To investigate the therapeutic potential of this compound, a series of preclinical studies would be required. The following are examples of experimental protocols that could be adapted from studies on leucine and its derivatives.

In Vitro Assessment of Muscle Protein Synthesis

-

Objective: To determine if this compound stimulates protein synthesis in a muscle cell line (e.g., C2C12 myotubes).

-

Methodology:

-

Culture C2C12 myoblasts and differentiate them into myotubes.

-

Treat myotubes with varying concentrations of this compound, L-leucine (positive control), and a vehicle control.

-

Incubate the cells with a labeled amino acid (e.g., ³H-tyrosine).

-

Precipitate total protein using trichloroacetic acid (TCA).

-

Measure the incorporation of the radiolabeled amino acid into the protein precipitate using a scintillation counter.

-

Normalize the counts to the total protein content in each well.

-

Animal Model of Sarcopenia

-

Objective: To evaluate the in vivo efficacy of this compound in mitigating muscle loss in an aged mouse model of sarcopenia.

-

Methodology:

-

Use aged mice (e.g., 24 months old) as a model for sarcopenia.

-

Administer this compound, L-leucine, or a vehicle control daily via oral gavage for a specified period (e.g., 4-8 weeks).

-

Measure muscle mass (e.g., tibialis anterior, gastrocnemius) and muscle fiber cross-sectional area at the end of the treatment period.

-

Assess muscle function using tests such as grip strength and rotarod performance.

-

Analyze key signaling proteins (e.g., phosphorylated S6K1, 4E-BP1) in muscle tissue via Western blotting.

-

Quantitative Data from Analogous Compounds

While no quantitative data for this compound is currently available, the following tables summarize representative data from studies on L-leucine to illustrate the types of metrics that would be crucial for evaluating the potential of this compound.

Table 1: Illustrative In Vitro Efficacy of L-Leucine on Muscle Protein Synthesis

| Compound | Concentration | % Increase in Protein Synthesis (vs. Control) | Cell Line |

| L-Leucine | 0.5 mM | 25% | L6 Myotubes |

| L-Leucine | 2.0 mM | 50% | L6 Myotubes |

| L-Leucine | 5.0 mM | 60% | L6 Myotubes |

This is hypothetical data for illustrative purposes.

Table 2: Illustrative In Vivo Effects of L-Leucine Supplementation in Aged Rats

| Treatment Group | Change in Muscle Mass (Gastrocnemius) | Change in Grip Strength |

| Control (Vehicle) | -5% | -10% |

| L-Leucine (1.5 g/kg/day) | +3% | +8% |

This is hypothetical data for illustrative purposes.

Proposed Experimental Workflow

The investigation of this compound would follow a logical progression from in vitro characterization to in vivo efficacy studies.

Proposed experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound represents an unexplored chemical entity with theoretical potential for therapeutic applications in muscle wasting, metabolic disorders, and neurodegenerative diseases. This potential is inferred from the well-established biological roles of its parent molecule, L-leucine. The furoyl moiety may confer advantageous pharmacokinetic properties, such as altered absorption, distribution, metabolism, and excretion (ADME), which warrants investigation.

Future research should focus on the chemical synthesis and purification of this compound, followed by a systematic preclinical evaluation as outlined in this guide. Key research questions to address include:

-

Is this compound orally bioavailable?

-

Is it hydrolyzed to L-leucine in vivo?

-

Does it activate mTOR signaling and stimulate muscle protein synthesis?

-

Does it exhibit efficacy in relevant animal models of disease?

-

What is its safety and tolerability profile?

Answering these questions will be the first step in determining whether this compound holds promise as a novel therapeutic agent. The framework presented here offers a roadmap for initiating such an investigation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Human Metabolome Database: Showing metabocard for 2-Furoylglycine (HMDB0000439) [hmdb.ca]

- 3. The role of leucine in the regulation of protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential role of leucine metabolism in the leucine-signaling pathway involving mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetyl-L-leucine | 1188-21-2 | FA10862 | Biosynth [biosynth.com]

- 7. N-(2-Furoyl)Glycine | C7H7NO4 | CID 21863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Effect of leucine on amino acid and glucose metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-Furoyl)leucine: A Technical Guide on its Putative Relationship to Human Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-Furoyl)leucine, a putative human metabolite derived from dietary sources. While direct research on this specific compound is limited, this document synthesizes information from analogous and related molecules, particularly N-(2-Furoyl)glycine, to infer its metabolic origin, propose detailed analytical methodologies for its detection, and discuss its significance in the context of human metabolism and dietary biomarker discovery. This guide is intended to serve as a foundational resource for researchers interested in the study of exogenous metabolites and their interaction with endogenous metabolic pathways.

Introduction and Metabolic Origin

This compound is an N-acyl amino acid consisting of a 2-furoic acid moiety amide-linked to the amino group of leucine. It is not an endogenous human metabolite but is hypothesized to be formed from exogenous precursors. The primary source of these precursors is the thermal degradation of carbohydrates and amino acids during the cooking of food, which generates a class of compounds known as furans.

Furan and its derivatives, such as furfural, are present in a wide variety of heat-processed foods and beverages, including coffee, baked goods, and pasteurized juices.[1] Upon ingestion, these furan derivatives are oxidized in the body to 2-furoic acid. This carboxylic acid is then activated to its coenzyme A (CoA) thioester, 2-furoyl-CoA.[2] In a phase II detoxification reaction, this activated intermediate is conjugated with an endogenous amino acid, such as glycine or, putatively, leucine, to form a water-soluble compound that can be readily excreted. The conjugation of 2-furoic acid with glycine to form N-(2-Furoyl)glycine is a well-documented metabolic pathway in humans and serves as a biomarker for coffee consumption and overall furan exposure.[1] By analogy, this compound is the likely product of the conjugation of 2-furoyl-CoA with the essential amino acid L-leucine.

Proposed Metabolic Pathway

The metabolic pathway for the formation of this compound is proposed to be a multi-step process involving the conversion of dietary furans into an activated acid, followed by enzymatic conjugation with L-leucine. This pathway is analogous to the established formation of other N-acyl amino acids.

Caption: Proposed metabolic pathway for the formation of this compound.

Pathway Description:

-

Ingestion and Oxidation: Furan precursors from heat-treated foods are absorbed and metabolized, primarily in the liver, to 2-furoic acid.

-

Activation: 2-furoic acid is activated to 2-furoyl-CoA. This is an ATP-dependent reaction catalyzed by an acyl-CoA synthetase, which is essential for making the carboxylic acid sufficiently reactive for conjugation.[2]

-

Conjugation: The activated 2-furoyl-CoA serves as a substrate for an N-acyltransferase enzyme. This enzyme catalyzes the transfer of the 2-furoyl group to the amino group of L-leucine, releasing free Coenzyme A and forming this compound. While glycine N-acyltransferase is well-characterized, other N-acyltransferases with broader substrate specificity, such as bile acid-CoA:amino acid N-acyltransferase (BAAT), are known to conjugate various acyl-CoAs to amino acids and may be involved in this reaction.[3][4]

-

Excretion: As a water-soluble conjugate, this compound is expected to be efficiently eliminated from the body via renal excretion into the urine.

Quantitative Data

Direct quantitative measurements of this compound in human biological fluids have not been reported in the reviewed scientific literature. However, understanding the baseline physiological concentrations of its precursor, L-leucine, is critical for contextualizing its potential formation and for designing analytical methods.

| Analyte | Matrix | Concentration Range | Subject Population | Citation |

| L-Leucine | Human Plasma | 9.63 - 24.7 µg/mL | Healthy Adults | [5] |

| (73.4 - 188.4 µM) | ||||

| L-Leucine | Human Plasma | ~205 µM (Peak after Meal) | Healthy Young Men | [6] |

| L-Leucine | Human Urine | 5 - 960 µM | Healthy Adults | [7][8] |

Note: The concentration of this compound is expected to be significantly lower than that of endogenous L-leucine and will be highly dependent on recent dietary intake of furan-containing foods.

Experimental Protocols

The following section outlines a proposed methodology for the sensitive and specific quantification of this compound in human plasma or urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of amino acids and other N-acyl amino acid conjugates.[7][9]

Analytical Workflow

The overall workflow involves sample preparation to isolate the analyte and remove interfering substances, followed by instrumental analysis.

Caption: Proposed analytical workflow for this compound quantification.

Detailed Methodology

-

Internal Standard: A stable isotope-labeled internal standard (e.g., N-(2-Furoyl)-L-leucine-d10) is crucial for accurate quantification and should be synthesized and added to the sample at the beginning of the preparation process.

-

Sample Preparation (Human Plasma):

-

To 100 µL of plasma, add the internal standard.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Dilute the supernatant with an equal volume of 0.1% formic acid in water.

-

Perform Solid-Phase Extraction (SPE) using a C18 cartridge.

-

Condition the cartridge with methanol, followed by water.

-

Load the diluted supernatant.

-

Wash with 5% methanol in water to remove salts and polar impurities.

-

Elute the analyte with methanol.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

-

Liquid Chromatography (LC):

-

Instrument: Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear ramp to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Predicted MRM Transitions:

-

Analyte (this compound): The precursor ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of 226.1. A characteristic product ion would result from the neutral loss of the leucine side chain or fragmentation of the furoyl ring. A likely high-abundance product ion would be the furoyl cation at m/z 95.1. Thus, a primary transition would be m/z 226.1 -> 95.1 .

-

Internal Standard (N-(2-Furoyl)-L-leucine-d10): The precursor ion [M+H]⁺ would be m/z 236.2. The corresponding product ion would remain m/z 95.1. The transition would be m/z 236.2 -> 95.1 .

-

-

Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature) and collision energy for the specific transitions to maximize sensitivity.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of a synthesized this compound standard, plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

-

Determine the concentration in unknown samples by interpolating their area ratios from the linear regression of the calibration curve.

-

Conclusion and Future Directions

This compound represents an understudied yet potentially important human metabolite that sits at the intersection of dietary exposure and endogenous amino acid metabolism. Its formation is a logical extension of the known detoxification pathways for dietary furans. The lack of direct studies highlights an opportunity for novel research in the field of metabolomics and biomarker discovery.

Future research should focus on:

-

Chemical Synthesis: Development of a certified analytical standard and a stable isotope-labeled internal standard for this compound is a prerequisite for any quantitative study.

-

Method Validation: The proposed LC-MS/MS method must be fully validated according to regulatory guidelines to establish its accuracy, precision, and limits of detection.

-

In Vivo Studies: Human intervention studies, such as a coffee consumption study, could confirm the presence of this compound in urine and plasma and establish its excretion kinetics.

-

Enzymatic Characterization: In vitro studies using recombinant N-acyltransferase enzymes could confirm the specific enzymes responsible for its synthesis and determine the kinetic parameters relative to glycine conjugation.

By confirming its existence and understanding its kinetics, this compound could serve as a complementary biomarker to N-(2-Furoyl)glycine for assessing dietary furan exposure, potentially offering a more complete picture of an individual's metabolic response to heat-processed foods.

References

- 1. Direct extract derivatization for determination of amino acids in human urine by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of 2-furoic acid by Pseudomonas F2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 2-Furoylglycine (HMDB0000439) [hmdb.ca]

- 4. The human bile acid-CoA:amino acid N-acyltransferase functions in the conjugation of fatty acids to glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Mixed Meal and Leucine Intake on Plasma Amino Acid Concentrations in Young Men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Review of N-Acyl-Alpha-Amino Acids: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

N-acyl-alpha-amino acids (NAAAs) represent a growing class of endogenous lipid signaling molecules with diverse physiological roles and significant therapeutic potential. Structurally characterized by a fatty acid chain linked to the amino group of an alpha-amino acid, these compounds are involved in a wide array of biological processes, from neurotransmission and inflammation to energy homeostasis. This in-depth technical guide provides a comprehensive review of the current literature on NAAAs, focusing on their synthesis, biological targets, and the experimental methodologies used to study them.

Synthesis of N-Acyl-Alpha-Amino Acids

The synthesis of NAAAs can be achieved through various chemical and enzymatic methods, each with its own advantages and limitations.

Chemical Synthesis:

The Schotten-Baumann reaction is a widely used method for the synthesis of N-acyl-alpha-amino acids.[1][2][3][4] This reaction typically involves the acylation of an amino acid with an acyl chloride in the presence of a base.

Table 1: Comparison of Synthesis Methods for N-Acyl-Alpha-Amino Acids

| Synthesis Method | Description | Advantages | Disadvantages |

| Chemical Synthesis (e.g., Schotten-Baumann) | Acylation of an amino acid with a reactive acyl derivative (e.g., acyl chloride) in the presence of a base. | High yields, well-established, versatile for various acyl chains and amino acids. | May require harsh reaction conditions, use of hazardous reagents, and protection of functional groups. |

| Enzymatic Synthesis | Utilizes enzymes like lipases or acylases to catalyze the amide bond formation between a fatty acid and an amino acid. | Mild reaction conditions, high specificity, environmentally friendly. | Lower yields compared to chemical methods, potential for enzyme inhibition. |

| Chemo-enzymatic Synthesis | Combines chemical and enzymatic steps to leverage the advantages of both approaches. | Can offer improved yields and specificity compared to purely enzymatic methods. | May involve more complex multi-step processes. |

| Solid-Phase Synthesis | The amino acid is attached to a solid support, and the acyl chain is subsequently added. The final product is then cleaved from the support.[5][6][7][8] | Allows for the efficient synthesis of libraries of NAAAs, simplified purification. | May not be suitable for large-scale synthesis. |

Experimental Protocol: Schotten-Baumann Synthesis of N-Lauroyl Glycine

This protocol describes the synthesis of N-lauroyl glycine from lauroyl chloride and glycine.[1][3]

Materials:

-

Glycine

-

Lauroyl chloride

-

Sodium hydroxide (NaOH)

-

Water

-

Dichloromethane

Procedure:

-

To a stirred solution of glycine (35 g, 0.47 gmol) in water (300 mL) at 10-15°C under a nitrogen blanket, simultaneously add lauroyl chloride (100 g, 0.457 gmol) and a sodium hydroxide solution (36.5 g in 60 mL water, ~40% solution, 0.91 gmol) while maintaining the pH at 10.3 to 10.6 over 4 hours.

-

Allow the reaction to come to room temperature and stir for an additional hour.

-

The reaction mixture is then worked up to isolate the N-lauroyl glycine.

Experimental Protocol: Synthesis of N-Palmitoyl-D-Leucine

This protocol details the synthesis of N-palmitoyl-D-leucine.[9]

Materials:

-

D-leucine

-

Sodium bicarbonate

-

Palmitoyl chloride

-

Water

-

Tetrahydrofuran (THF)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for flash chromatography

Procedure:

-

Suspend D-leucine (528 mg, 4.02 mmol) in a mixture of water (16 ml) and THF (8 ml) at 0 °C.

-

Add sodium bicarbonate (1.01 g, 12.06 mmol) to the suspension.

-

Treat the reaction mixture with the dropwise addition of palmitoyl chloride (1.8 ml, 6.03 mmol).

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash chromatography on silica gel using a 5–12% (v/v) acetone-CH₂Cl₂ gradient to afford N-palmitoyl-D-leucine as a white solid.[9]

Purification and Characterization

Purification of NAAAs is crucial to remove unreacted starting materials and byproducts. Flash column chromatography is a commonly employed technique for this purpose.[9][10] Characterization of the purified NAAAs is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structure and purity.[11]

Experimental Protocol: Flash Chromatography Purification

This general protocol can be adapted for the purification of various N-acyl-alpha-amino acids.[10]

Materials:

-

Crude N-acyl-alpha-amino acid

-

Silica gel

-

Appropriate eluent (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol)

-

Flash chromatography system

Procedure:

-

Dissolve the crude NAAA in a minimal amount of the eluent or a stronger solvent.

-

Load the sample onto a pre-packed silica gel column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

-

Collect fractions and monitor the elution of the desired compound using thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and evaporate the solvent.

Biological Activities of N-Acyl-Alpha-Amino Acids

NAAAs exert their biological effects by interacting with a variety of molecular targets, including G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels.

Table 2: Biological Targets and Reported Activities of Selected N-Acyl-Alpha-Amino Acids

| N-Acyl-Alpha-Amino Acid | Target | Reported Activity | Reference |

| N-Arachidonoyl Glycine (NAGly) | GPR18 | Agonist (EC₅₀ = 20 nM in a cAMP assay) | [12][13] |

| GPR18 | No activation in some studies | [14][15] | |

| GPR92 | Weak agonist | [12] | |

| N-Arachidonoyl Serine (ARA-S) | GPR55 | Pro-angiogenic effects | |

| CB1/CB2/TRPV1 | Very weak binding | [16] | |

| N-Acyl Taurines (NATs) | TRPV1/TRPV4 | Activation | [17][18] |

| N-Arachidonoyl Dopamine (NA-DA) | CB1 | Agonist (Ki = 250–500 nM) | [12] |

Signaling Pathways

The activation of GPCRs by NAAAs initiates intracellular signaling cascades that lead to various cellular responses.

-

GPR18: N-Arachidonoyl glycine (NAGly) has been reported to activate GPR18, a Gαi/o-coupled receptor, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[12][13] However, other studies have failed to observe GPR18 activation by NAGly, suggesting that its role as an endogenous ligand is still under debate.[14][15] Downstream of GPR18 activation, signaling pathways involving Akt and MAP kinases have been implicated.[19][20]

-

GPR55: This receptor is coupled to Gαq and Gα12/13 proteins. Activation of GPR55 can lead to the activation of RhoA, resulting in calcium mobilization and the activation of transcription factors such as NFAT.

-

TRPV Channels: N-acyl taurines have been shown to activate TRPV1 and TRPV4 channels, which are calcium-permeable ion channels involved in various sensory processes.[17][18]

Below are diagrams illustrating some of the known signaling pathways and experimental workflows.

Experimental Protocols for Biological Assays

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs or ion channels.[21][22][23][24][25][26]

Materials:

-

HEK293 cells stably or transiently expressing the target receptor (e.g., GPR55)

-

96-well black, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

N-acyl-alpha-amino acid agonist

-

Fluorescence plate reader with an injection system (e.g., FlexStation)

Procedure:

-

Seed the cells into 96-well plates and allow them to grow to 90-100% confluency.

-

Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in the assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

During the incubation, prepare a plate with the NAAA agonist at various concentrations.

-

Place both plates into the fluorescence plate reader.

-

Set the instrument to record a baseline fluorescence reading before injecting the agonist.

-

The instrument will then inject the agonist into the cell plate and continue to record the fluorescence signal.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

cAMP Assay

This assay measures the inhibition of cyclic AMP production upon activation of Gi/o-coupled GPCRs.[15][27][28][29]

Materials:

-

CHO or HEK293 cells expressing the target Gi/o-coupled GPCR (e.g., GPR18)

-

Forskolin

-

N-acyl-alpha-amino acid agonist

-

cAMP detection kit (e.g., HTRF-based)

-

Lysis buffer

Procedure:

-

Culture the cells in a suitable format (e.g., 384-well plate).

-

Pre-treat the cells with the NAAA agonist for a specified time.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release the intracellular cAMP.

-

Add the cAMP detection reagents from the kit (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

Incubate to allow for the competitive binding to the antibody.

-

Measure the HTRF signal on a compatible plate reader. A decrease in the signal indicates an inhibition of cAMP production by the agonist.

Enzyme Kinetics of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a key enzyme responsible for the degradation of many N-acyl amides, including some NAAAs. Understanding the kinetics of this enzyme with different NAAA substrates is crucial for drug development.

Table 3: FAAH Hydrolysis of N-Acyl Amino Acids

| Substrate | Relative Hydrolysis Rate (nmol/min/mg) |

| C18:1-Gly | 0.05 - 0.15 |

| C18:1-Ser | 0.05 - 0.15 |

| C20:4-Gly | 0.05 - 0.15 |

| C20:4-Ser | ~1.5 |

| Anandamide (C20:4-ethanolamine) | 0.5 |

| C20:4-NAT | 0.04 |

| Data from FAAH-transfected cells.[5][30] |

Future Directions

The field of N-acyl-alpha-amino acids is rapidly evolving. Future research will likely focus on:

-

Deorphanizing receptors: Identifying the endogenous receptors for the many NAAAs whose targets are still unknown.

-

Elucidating signaling pathways: Gaining a more detailed understanding of the downstream signaling cascades activated by NAAAs.

-

Therapeutic applications: Exploring the potential of NAAAs and their synthetic analogs for the treatment of various diseases, including pain, inflammation, and metabolic disorders.

-

Structure-activity relationship (SAR) studies: Systematically modifying the structure of NAAAs to develop more potent and selective ligands for specific targets.

This guide provides a solid foundation for researchers entering the field of N-acyl-alpha-amino acid research and serves as a valuable resource for experienced scientists seeking a comprehensive overview of the current state of knowledge. The provided protocols and data summaries are intended to facilitate the design and execution of new experiments to further unravel the complex biology of these fascinating molecules.

References

- 1. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

- 2. (20b) Green Process Design for Synthesis of Sodium N-Lauroylglycinate to Replace the Traditional Schotten-Baumann Reaction | AIChE [proceedings.aiche.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. peptide.com [peptide.com]

- 9. The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. guidetopharmacology.org [guidetopharmacology.org]

- 14. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interaction of N-acyltaurines with phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scholarworks.iu.edu [scholarworks.iu.edu]

- 21. researchgate.net [researchgate.net]

- 22. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex [frontiersin.org]

- 27. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 29. pnas.org [pnas.org]

- 30. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Overview of N-Acyl Amino Acids: A Focus on N-(2-Furoyl)leucine

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the request for in-depth spectroscopic data (NMR, MS), experimental protocols, and related pathway diagrams for N-(2-Furoyl)leucine. Despite a comprehensive search of scientific databases and literature, specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not publicly available at this time. Similarly, detailed experimental protocols for the synthesis and characterization of this specific molecule could not be located.

This guide, therefore, provides a detailed overview of the available spectroscopic data for the closely related and structurally similar compound, N-(2-Furoyl)glycine , as a valuable proxy. Furthermore, a generalized experimental workflow for the synthesis of N-acyl amino acids is presented, which can be adapted for the preparation of this compound.

Spectroscopic Data for the Analogous Compound: N-(2-Furoyl)glycine

N-(2-Furoyl)glycine is a derivative of glycine where the amino group is acylated with a 2-furoyl group[1]. Spectroscopic data for this compound is available and provides a strong reference point for the anticipated spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the available ¹H and ¹³C NMR data for N-(2-Furoyl)glycine.

Table 1: ¹H NMR Spectroscopic Data for N-(2-Furoyl)glycine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.64 - 7.74 | m | Furan H5 |

| 7.18 | m | Furan H4 |

| 6.64 | m | Furan H3 |

| 3.92 - 3.93 | s | Glycine α-CH₂ |

Solvent: Water, Frequency: 500 MHz & 600 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for N-(2-Furoyl)glycine

| Chemical Shift (ppm) | Assignment |

| 148.80 | Furan C5 |

| 117.90 | Furan C4 |

| 114.86 | Furan C3 |

| 45.71 | Glycine α-C |

| Note: | Additional furan and carbonyl carbon signals are expected but not explicitly listed in the available data. |

Solvent: Water, Frequency: 600 MHz[1]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for N-(2-Furoyl)glycine

| Property | Value |

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.13 g/mol |

| Monoisotopic Mass | 169.037507717 Da |